

Spectroscopic Characterization of N-(6-Chloropyridin-2-yl)pivalamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(6-Chloropyridin-2-yl)pivalamide*

Cat. No.: B1315545

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **N-(6-Chloropyridin-2-yl)pivalamide**. In the absence of publicly available experimental spectra, this document presents high-quality predicted spectroscopic data for ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. Each section includes a detailed interpretation of the predicted spectra, elucidating the correlation between the spectral features and the molecular structure. Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring and analyzing the spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The integration of theoretical predictions with practical methodologies aims to provide a robust framework for the unequivocal identification and characterization of this compound.

Introduction

N-(6-Chloropyridin-2-yl)pivalamide, with the CAS number 86847-84-9, is a chemical compound of interest in various fields of chemical research, potentially including agrochemicals and pharmaceuticals, given the prevalence of the chloropyridine moiety in bioactive molecules^{[1][2]}. The structural elucidation and purity assessment of such compounds are paramount for their development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of organic molecules.

This guide is structured to provide a deep dive into the spectroscopic signature of **N-(6-Chloropyridin-2-yl)pivalamide**. By presenting and interpreting predicted spectroscopic data, we aim to offer a valuable reference for scientists working with this compound, enabling them to anticipate spectral features and validate their experimental findings.

Molecular Structure and Key Features

The molecular structure of **N-(6-Chloropyridin-2-yl)pivalamide** consists of a 6-chloropyridin-2-amine backbone acylated with a pivaloyl group. This structure presents several key features that are expected to be discernible in its spectroscopic data:

- Aromatic Pyridine Ring: A substituted pyridine ring with three distinct protons.
- Amide Linkage: An amide functional group (-C(=O)NH-) connecting the pyridine ring and the pivaloyl group.
- Tert-Butyl Group: A bulky tert-butyl group characterized by nine equivalent protons.
- Chloro Substituent: A chlorine atom on the pyridine ring, which will influence the electronic environment and fragmentation patterns in mass spectrometry.

The following diagram illustrates the molecular structure and atom numbering scheme used for the interpretation of the spectroscopic data.

Caption: Molecular structure of **N-(6-Chloropyridin-2-yl)pivalamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **N-(6-Chloropyridin-2-yl)pivalamide**.

Predicted ^1H NMR Data

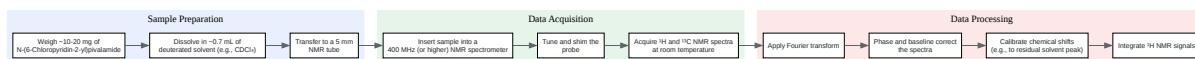
The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the tert-butyl protons.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	Singlet	1H	NH (Amide)
~7.8	Triplet	1H	H4 (Pyridine)
~7.7	Doublet	1H	H3 (Pyridine)
~7.0	Doublet	1H	H5 (Pyridine)
~1.3	Singlet	9H	C(CH ₃) ₃

Interpretation:

- The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift (~8.2 ppm) due to its attachment to the electron-withdrawing carbonyl group and the aromatic ring.
- The aromatic protons on the pyridine ring will exhibit a characteristic splitting pattern. The H4 proton, situated between two other protons, is predicted to be a triplet around 7.8 ppm. The H3 and H5 protons will likely appear as doublets, with their exact chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the amide group.
- The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet at a significantly upfield position (~1.3 ppm) due to the shielding effect of the sp³-hybridized carbon.

Predicted ¹³C NMR Data


The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm)	Assignment
~177	C=O (Amide)
~151	C2 (Pyridine)
~150	C6 (Pyridine)
~140	C4 (Pyridine)
~118	C5 (Pyridine)
~110	C3 (Pyridine)
~40	C(CH ₃) ₃
~27	C(CH ₃) ₃

Interpretation:

- The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal (~177 ppm) due to the strong deshielding effect of the double-bonded oxygen.
- The aromatic carbons of the pyridine ring will appear in the range of 110-151 ppm. The carbons directly attached to the nitrogen (C2 and C6) and the chlorine (C6) will be the most downfield.
- The quaternary carbon of the tert-butyl group is predicted to resonate around 40 ppm, while the methyl carbons will appear further upfield at approximately 27 ppm.

Experimental Protocol for NMR Spectroscopy

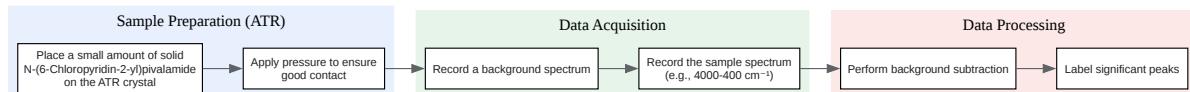
[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data


Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~2970	Strong	C-H Stretch (sp ³ , tert-butyl)
~1680	Strong	C=O Stretch (Amide I)
~1580, 1470	Medium	C=C/C=N Stretch (Pyridine ring)
~1520	Medium	N-H Bend (Amide II)
~1100	Medium	C-Cl Stretch

Interpretation:

- A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.
- Strong absorptions around 2970 cm⁻¹ are expected for the C-H stretching of the tert-butyl group.
- A very strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band).
- The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1470-1580 cm⁻¹ region.
- The N-H bending vibration (Amide II band) is predicted to be around 1520 cm⁻¹.

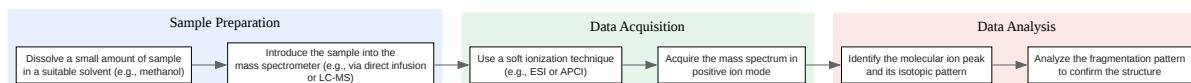
- The C-Cl stretching vibration should be observable in the fingerprint region, around 1100 cm^{-1} .

Experimental Protocol for IR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The molecular formula of **N-(6-Chloropyridin-2-yl)pivalamide** is $\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}$. The expected monoisotopic mass is approximately 212.07 g/mol. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 for $[\text{M}]^+$ and $[\text{M}+2]^+$.
- Key Fragmentation Pathways:
 - Loss of the tert-butyl group: A significant fragment ion would be expected from the cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in an ion at $\text{m/z } [\text{M} - 57]^+$.
 - McLafferty Rearrangement: While less common for pivalamides, a McLafferty-type rearrangement could lead to the loss of isobutylene (56 Da).

- Cleavage of the amide bond: Fragmentation of the C-N amide bond can lead to ions corresponding to the pivaloyl cation (m/z 85) and the 6-chloropyridin-2-amine radical cation (m/z 128).

Experimental Protocol for Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of **N-(6-Chloropyridin-2-yl)pivalamide**. The predicted ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. The inclusion of detailed experimental protocols aims to facilitate the acquisition of high-quality experimental data by researchers. By combining theoretical predictions with practical methodologies, this guide serves as a valuable resource for the synthesis, purification, and structural confirmation of **N-(6-Chloropyridin-2-yl)pivalamide**, thereby supporting its potential applications in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of N-(6-Chloropyridin-2-yl)pivalamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315545#spectroscopic-data-nmr-ir-mass-spec-of-n-6-chloropyridin-2-yl-pivalamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com